

An In-depth Technical Guide to TCO-PEG3-TCO for Homobifunctional Crosslinking

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Compound of Interest

Compound Name: *Tco-peg3-tco*

Cat. No.: *B15061686*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, **TCO-PEG3-TCO**, detailing its mechanism of action, key applications, and experimental considerations. The information presented is intended to enable researchers to effectively utilize this powerful tool in their work, from bioconjugation and antibody-drug conjugate development to the formation of hydrogels.

Introduction to TCO-PEG3-TCO

TCO-PEG3-TCO is a homobifunctional crosslinking reagent that leverages the principles of bioorthogonal click chemistry. It consists of two trans-cyclooctene (TCO) moieties connected by a 3-unit polyethylene glycol (PEG) spacer. The TCO groups are highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.^{[1][2]} This reaction is exceptionally fast and selective, proceeding rapidly in aqueous environments without the need for a toxic copper catalyst, making it ideal for biological applications.^{[1][3]}

The PEG3 spacer enhances the water solubility of the crosslinker, reduces the potential for aggregation of conjugated biomolecules, and provides a defined spatial separation between the linked molecules.^{[4][5]} The homobifunctional nature of **TCO-PEG3-TCO** allows for the straightforward crosslinking of two molecules that have been functionalized with tetrazines.

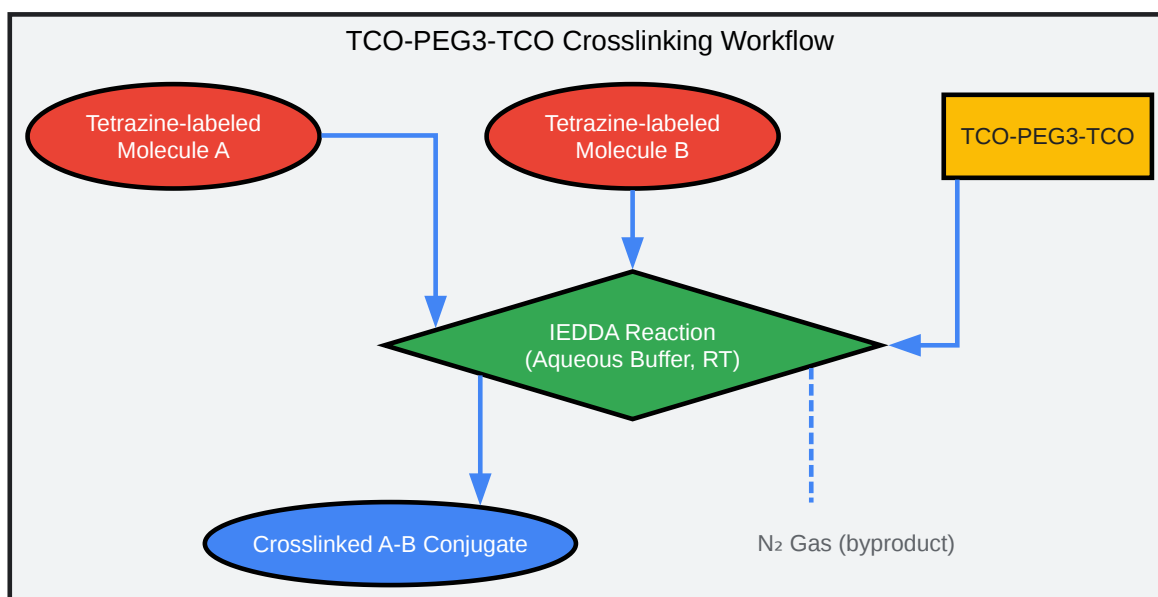
Mechanism of Action: The TCO-Tetrazine Ligation

The core of **TCO-PEG3-TCO**'s functionality lies in the bioorthogonal reaction between the trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine. This reaction, a type of [4+2] cycloaddition, is the fastest known bioorthogonal reaction.[1][4]

The key steps are:

- **Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:** The electron-poor tetrazine rapidly reacts with the strained, electron-rich double bond of the TCO group.
- **Retro-Diels-Alder Elimination:** The initial cycloadduct is unstable and undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N_2).
- **Stable Linkage Formation:** The final product is a stable dihydropyridazine linkage, covalently connecting the two molecules.[3][6]

This reaction's high speed and specificity allow for efficient crosslinking even at low concentrations of reactants, which is often the case in biological systems.[1]



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A simplified workflow for homobifunctional crosslinking.

Quantitative Data

The performance of **TCO-PEG3-TCO** and the underlying TCO-tetrazine chemistry is characterized by its rapid kinetics and stability under specific conditions.

Parameter	Value	Conditions	Reference
Reaction Kinetics			
Second-Order Rate Constant	800 - 30,000 M ⁻¹ s ⁻¹	General TCO-tetrazine reaction	[1][7]
Second-Order Rate Constant	~2000 M ⁻¹ s ⁻¹	TCO reaction in 9:1 methanol/water	[8]
Reaction Time	30 - 60 minutes	At low protein concentrations (e.g., 5-10 µM)	[7]
Stability			
TCO Reactivity Loss (Aqueous)	~10.5% loss after 4 weeks	Stored at 4°C, pH 7.5	[7]
TCO Reactivity Loss (Aqueous)	~7% loss after 4 weeks	Stored at -20°C, pH 7.5	[7]
Storage Recommendations			
TCO-PEG3-TCO Reagent	-20°C, protected from light	Solid form or in anhydrous DMSO	[3][9]
Stock Solutions	-80°C for 6 months; -20°C for 1 month	In anhydrous DMSO or DMF	[10][11]

Note: The stability of TCO is limited as it can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended.[12][13]

Experimental Protocols

The following are generalized protocols for the use of **TCO-PEG3-TCO** in homobifunctional crosslinking applications. Optimization may be required for specific molecules.

Preparation of Tetrazine-Labeled Molecules

Before using **TCO-PEG3-TCO**, the target molecules must first be functionalized with a tetrazine moiety. A common method is to use a tetrazine-NHS ester to label primary amines on a protein.

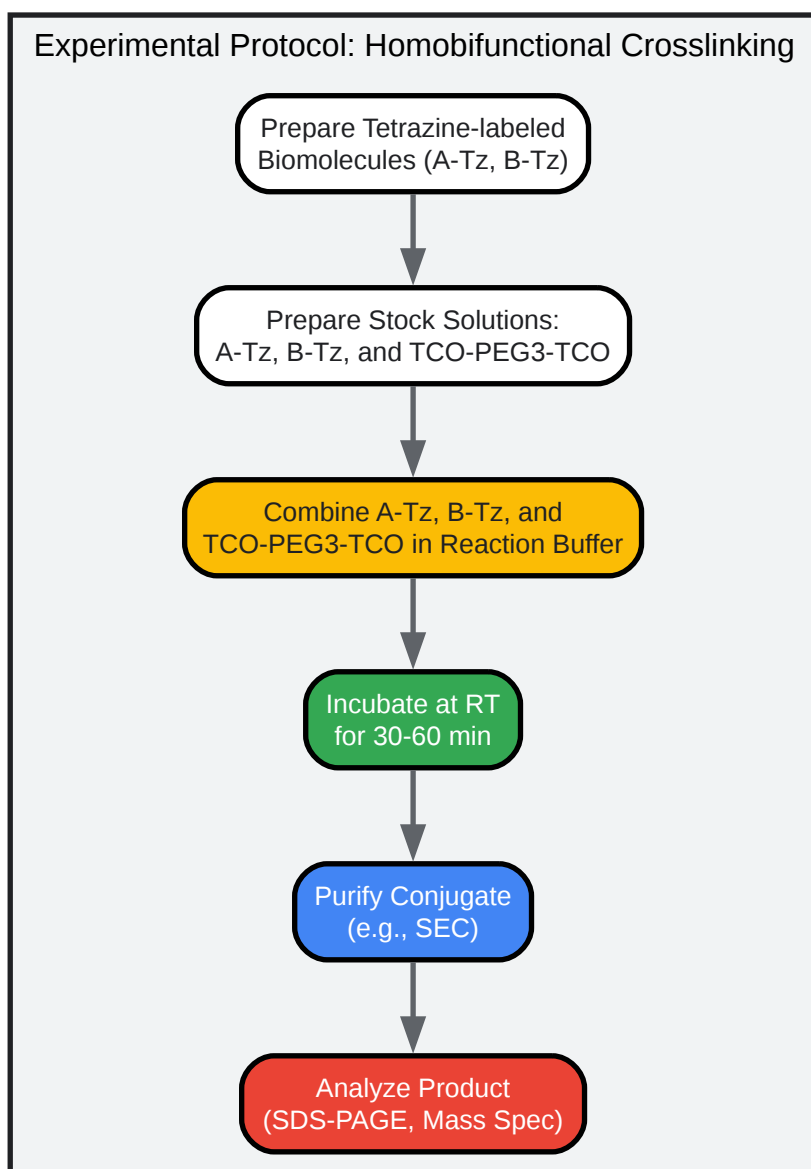
- **Protein Preparation:** Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
- **Tetrazine-NHS Ester Preparation:** Immediately before use, dissolve the tetrazine-NHS ester in an anhydrous organic solvent like DMSO or DMF.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the protein solution.
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- **Purification:** Remove excess, unreacted tetrazine reagent using a desalting column or dialysis.
- **Confirmation:** Characterize the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Homobifunctional Crosslinking with TCO-PEG3-TCO

This protocol assumes you have two distinct populations of tetrazine-labeled molecules (Molecule A-Tz and Molecule B-Tz) that you wish to crosslink.

- **Reagent Preparation:**
 - Prepare stock solutions of your purified tetrazine-labeled molecules in a suitable reaction buffer (e.g., PBS, pH 7.4).

- Immediately before use, prepare a stock solution of **TCO-PEG3-TCO** in anhydrous DMSO.
- Crosslinking Reaction:
 - In a microcentrifuge tube, combine Molecule A-Tz and Molecule B-Tz at the desired molar ratio (a 1:1 ratio is a common starting point).
 - Add the **TCO-PEG3-TCO** solution to the protein mixture. A 1.1 to 5-fold molar excess of the TCO crosslinker over one of the tetrazine-labeled molecules is a typical starting point. [\[7\]](#)
 - The final concentration of DMSO or DMF in the reaction should ideally be kept below 10% to avoid protein precipitation. [\[7\]](#)
- Incubation:
 - Incubate the reaction mixture for 30 to 60 minutes at room temperature. [\[6\]](#)[\[7\]](#) The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (around 520 nm). [\[6\]](#)
- Purification:
 - Purify the crosslinked conjugate from excess crosslinker and unreacted starting materials using size-exclusion chromatography (SEC) or another suitable purification method.
- Analysis:
 - Analyze the reaction products using SDS-PAGE, which should show a new band at a higher molecular weight corresponding to the crosslinked product.
 - Further characterization can be performed using mass spectrometry.



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A flowchart of the key experimental steps.

Applications

The unique properties of **TCO-PEG3-TCO** make it suitable for a variety of applications in research and drug development.

- **Protein-Protein Conjugation:** It can be used to study protein-protein interactions or to create novel bifunctional proteins.[7]

- Antibody-Drug Conjugates (ADCs): While many ADC linkers are heterobifunctional, the underlying TCO-tetrazine chemistry is a key technology in this field for conjugating payloads to antibodies.[10][14] Homobifunctional TCO linkers could be used to create dimeric drug conjugates.
- Hydrogel Formation: **TCO-PEG3-TCO** can be used to crosslink tetrazine-modified polymers to form biocompatible hydrogels for applications in tissue engineering and controlled drug release.[15]
- Molecular Imaging: The rapid and bioorthogonal nature of the TCO-tetrazine reaction is widely used for in-vivo imaging applications.[1][3] A homobifunctional linker could be used to assemble imaging agents.

Conclusion

TCO-PEG3-TCO is a potent and versatile homobifunctional crosslinker that offers researchers significant advantages in speed, selectivity, and biocompatibility. Its straightforward use in crosslinking tetrazine-modified molecules, underpinned by the exceptionally fast kinetics of the TCO-tetrazine IEDDA reaction, makes it an invaluable tool for a wide range of applications, from fundamental protein studies to the development of advanced therapeutics and biomaterials. Careful consideration of its stability and adherence to established protocols will enable its successful implementation in diverse research settings.

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